

Application Note: Modular Functionalization of the Pyridazinone Scaffold via Click Chemistry

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Compound of Interest

Compound Name: 5-Azido-4-chloro-3(2H)-pyridazinone

CAS No.: 40175-80-2

Cat. No.: B026422

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Executive Summary & Scientific Rationale

The pyridazinone pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for various cardiovascular (e.g., Levosimendan), anti-inflammatory, and antimicrobial agents. The introduction of an azide moiety at the C-5 position—yielding **5-Azido-4-chloro-3(2H)-pyridazinone**—transforms this classic scaffold into a bioorthogonal handle.

This guide details the utilization of this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." By exploiting the high reactivity of the C-5 azide and the steric/electronic influence of the C-4 chlorine, researchers can rapidly generate libraries of 1,2,3-triazolyl-pyridazinones. These conjugates are increasingly relevant in the development of Acetylcholinesterase (AChE) inhibitors and novel antibiotics.

Key Mechanistic Insight: Regioselectivity

The precursor, 4,5-dichloro-3(2H)-pyridazinone, possesses two electrophilic sites. Nucleophilic aromatic substitution (

) occurs preferentially at the C-5 position (beta to the carbonyl). This regioselectivity is driven by the vinylogous amide system, where the nucleophile (

) attacks C-5, allowing electron delocalization onto the carbonyl oxygen. The resulting 5-azido-4-chloro derivative retains the C-4 chlorine, which provides essential lipophilicity and steric bulk often required for ligand-receptor binding.

Critical Safety Protocol: High-Energy Nitrogen Compounds

WARNING: EXPLOSION HAZARD **5-Azido-4-chloro-3(2H)-pyridazinone** has a high nitrogen-to-carbon ratio. While the pyridazinone ring stabilizes the molecule, organic azides with a

ratio

are considered potentially explosive.

- Formula:

- Ratio Calculation:

. This indicates a high-energy compound.

Mandatory Safety Measures:

- Scale Limit: Do not synthesize >500 mg in a single batch without specific blast shielding.
- Heat Control: Never heat the isolated solid above 60°C. Perform all evaporations behind a blast shield.
- Tooling: Use only Teflon or wood spatulas. NO METAL SPATULAS (avoids friction ignition or formation of heavy metal azides).
- Waste: Quench unreacted azide solutions with specific quenching buffers (e.g., dilute sodium nitrite/sulfuric acid) before disposal.

Synthesis of the Scaffold: 5-Azido-4-chloro-3(2H)-pyridazinone[1][2]

Before performing click chemistry, the azide scaffold must be prepared with high purity.

Reagents

- Precursor: 4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9)
- Nucleophile: Sodium Azide ()
- Solvent: Dimethylformamide (DMF) or Ethanol/Water (1:1)

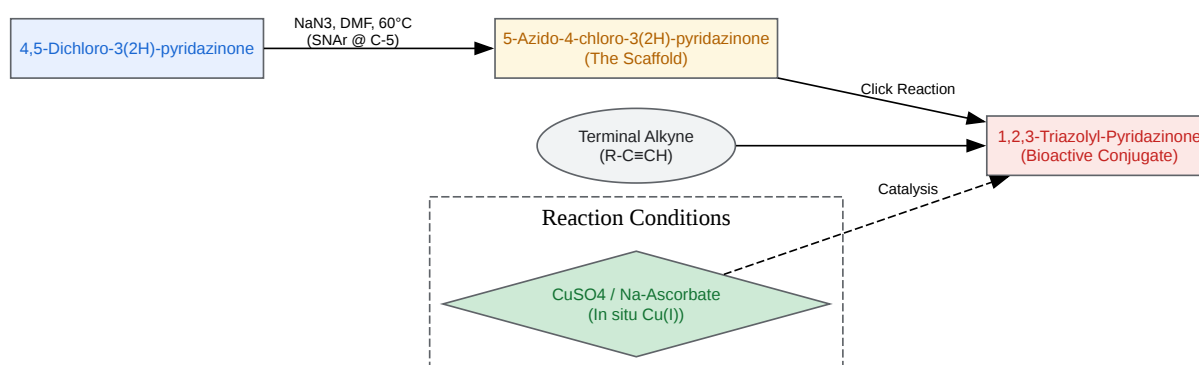
Step-by-Step Protocol

- Dissolution: Dissolve 1.0 eq (e.g., 1.65 g, 10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 20 mL of DMF.
- Addition: Add 1.2 eq (0.78 g, 12 mmol) of slowly at room temperature.
 - Note: The solution may turn yellow/orange.
- Reaction: Stir the mixture at 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material ($R_f \sim 0.6$) should disappear, and a new polar spot ($R_f \sim 0.4$) should appear.
- Work-up: Pour the reaction mixture into 100 mL of ice-cold water. The product usually precipitates.
- Isolation: Filter the precipitate. Wash with cold water (mL) to remove excess and DMF.
- Drying: Dry the solid under vacuum at room temperature. DO NOT USE AN OVEN.
- Yield: Typical yields are 75–85%.

Click Chemistry Protocol: CuAAC Functionalization

This protocol describes the coupling of **5-Azido-4-chloro-3(2H)-pyridazinone** with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.

Experimental Workflow Diagram



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Figure 1: Synthetic workflow for the generation of triazole-pyridazinone libraries. The regioselective SNAr ensures the azide is installed at position 5.

Protocol: Cu(I)-Catalyzed Cycloaddition

Solvent System: DMSO/Water (or t-BuOH/Water) is preferred due to the poor water solubility of the pyridazinone scaffold.

Reagents:

- Azide: **5-Azido-4-chloro-3(2H)-pyridazinone** (1.0 eq)
- Alkyne: Terminal alkyne of choice (1.1 eq)
- Catalyst Source: Copper(II) Sulfate Pentahydrate (

) (10 mol%)

- Reductant: Sodium Ascorbate (20 mol%)

Procedure:

- Preparation: In a small vial, dissolve the Azide (0.5 mmol, 86 mg) and the Alkyne (0.55 mmol) in 2 mL of DMSO.
- Catalyst Mix: In a separate tube, dissolve (12.5 mg) and Sodium Ascorbate (20 mg) in 0.5 mL of water. The solution should turn bright yellow (indicating Cu(I) generation).
- Initiation: Add the aqueous catalyst solution to the DMSO reaction vial.
- Reaction: Stir at room temperature for 12–24 hours.
 - Optimization: If the reaction is sluggish (due to steric bulk of the alkyne), heat to 40–50°C.
- Quenching: Dilute with 10 mL water.
- Extraction: Extract with Ethyl Acetate (mL).
 - Note: If the product precipitates upon water addition, filtration is preferred over extraction.
- Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH gradients).

Data Analysis & Expected Results

Characterization Table

Researchers should validate the product using the following spectral markers.

Technique	Diagnostic Signal	Structural Confirmation
IR Spectroscopy	Disappearance of $\sim 2130\text{ cm}^{-1}$	Loss of Azide () stretch
IR Spectroscopy	Appearance of $\sim 3150\text{ cm}^{-1}$	Triazole C-H stretch
$^1\text{H-NMR}$	Singlet at 8.0 – 9.0 ppm	Triazole ring proton
$^1\text{H-NMR}$	Singlet at $\sim 13.0\text{ ppm}$	Pyridazinone NH (Lactam form)
$^{13}\text{C-NMR}$	Peaks at $\sim 120\text{ ppm}$ and $\sim 145\text{ ppm}$	Triazole carbons (C4/C5)

Troubleshooting Guide

Observation	Probable Cause	Solution
Low Yield	Incomplete Cu(II) reduction	Increase Sodium Ascorbate to 40 mol%.
Precipitation of SM	Poor solubility in water mix	Increase DMSO ratio or use THF/Water.
By-products	Oxidative coupling of alkynes (Glaser)	Degas solvents with before adding Cu.
No Reaction	Steric hindrance at Alkyne	Use heat (50°C) or switch to CuI/DIPEA catalyst system.

Applications in Drug Discovery

The resulting 4-chloro-5-(1,2,3-triazol-1-yl)-3(2H)-pyridazinone derivatives are potent pharmacophores.

- Acetylcholinesterase (AChE) Inhibitors: The triazole ring mimics the aromatic interactions of Tacrine, while the pyridazinone core interacts with the peripheral anionic site of the enzyme.
- Antimicrobial Agents: The 4-chloro group enhances lipophilicity, aiding membrane penetration in Gram-positive bacteria.
- Bio-conjugation: This protocol can be adapted to label pyridazinone-based drugs with fluorophores for mechanism-of-action studies.

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